Corifungin
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Overview
Description
Corifungin is a water-soluble polyene macrolide that has shown significant potential as a therapeutic agent against the free-living ameba Naegleria fowleri, which causes primary amebic meningoencephalitis. This compound was identified through high-throughput screening and has demonstrated higher activity against Naegleria fowleri compared to amphotericin B .
Preparation Methods
Synthetic Routes and Reaction Conditions
Corifungin is synthesized through the fermentation of the Streptomyces nodosus strain NRRLB2371. The fermentation process involves cultivating the microorganism under specific conditions that promote the production of the polyene macrolide compound .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes, followed by extraction and purification steps to isolate the active compound. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Corifungin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the polyene structure of this compound.
Substitution: Substitution reactions can occur at specific positions on the macrolide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
Corifungin has several scientific research applications, including:
Chemistry: Used as a model compound to study polyene macrolide chemistry and reactions.
Biology: Investigated for its effects on cellular membranes and mitochondrial function.
Medicine: Explored as a potential therapeutic agent for treating primary amebic meningoencephalitis and other infections caused by free-living amebas.
Industry: Potential applications in the development of antifungal agents and other pharmaceuticals.
Mechanism of Action
Corifungin exerts its effects by disrupting the cytoplasmic and plasma membranes of Naegleria fowleri trophozoites. This disruption leads to alterations in mitochondrial function and ultimately results in the lysis of the amebae. The molecular targets of this compound include membrane lipids and proteins involved in maintaining membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Amphotericin B: Another polyene macrolide with antifungal properties but lower activity against Naegleria fowleri compared to corifungin.
Nystatin: A polyene antifungal agent with a similar mechanism of action but different spectrum of activity.
Natamycin: A polyene macrolide used as an antifungal agent in food preservation.
Uniqueness of this compound
This compound is unique due to its higher activity against Naegleria fowleri and its water solubility, which enhances its potential as a therapeutic agent for treating primary amebic meningoencephalitis. Its ability to disrupt both cytoplasmic and plasma membranes sets it apart from other similar compounds .
Properties
CAS No. |
41610-51-9 |
---|---|
Molecular Formula |
C47H72NNaO17 |
Molecular Weight |
946.1 g/mol |
IUPAC Name |
sodium;(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
InChI |
InChI=1S/C47H73NO17.Na/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);/q;+1/p-1/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;/m0./s1 |
InChI Key |
MTSXPVSZJVNPBE-OCOINPOZSA-M |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+] |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.[Na+] |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)[O-])OC3C(C(C(C(O3)C)O)N)O.[Na+] |
41610-51-9 | |
Synonyms |
corifungin |
Origin of Product |
United States |
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